molecular formula C14H31NO B14735016 4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- CAS No. 5413-22-9

4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl-

Cat. No.: B14735016
CAS No.: 5413-22-9
M. Wt: 229.40 g/mol
InChI Key: JYASHYCLIUFILK-UHFFFAOYSA-N
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Description

4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- is an organic compound that belongs to the class of alcohols It is characterized by a nonane backbone with a hydroxyl group at the fourth position, a dimethylamino group at the first position, and three methyl groups at the sixth and eighth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a dimethylamino group. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide as the alkylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the hydroformylation of an appropriate olefin followed by hydrogenation. The hydroformylation process uses a catalyst, such as a cobalt or rhodium complex, to add a formyl group to the olefin. The resulting aldehyde is then hydrogenated to produce the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Nonanol: A primary alcohol with a similar nonane backbone but lacking the dimethylamino and additional methyl groups.

    2-Nonanol: A secondary alcohol with the hydroxyl group at the second position.

    4-Nonanol: A primary alcohol with the hydroxyl group at the fourth position but lacking the dimethylamino and additional methyl groups.

Uniqueness

4-Nonanol, 1-(dimethylamino)-6,8,8-trimethyl- is unique due to the presence of the dimethylamino group and the three methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

5413-22-9

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

IUPAC Name

1-(dimethylamino)-6,8,8-trimethylnonan-4-ol

InChI

InChI=1S/C14H31NO/c1-12(11-14(2,3)4)10-13(16)8-7-9-15(5)6/h12-13,16H,7-11H2,1-6H3

InChI Key

JYASHYCLIUFILK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCCN(C)C)O)CC(C)(C)C

Origin of Product

United States

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